molecular formula C11H18N2O2 B13246402 1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione

1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione

Cat. No.: B13246402
M. Wt: 210.27 g/mol
InChI Key: GAEVWRLQKRUVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione is a chemical compound of interest in medicinal chemistry research, particularly for neuroscientific and pharmacological investigations. This molecule features a pyrrolidine-2,5-dione (succinimide) core linked to a piperidine moiety, a structural motif commonly found in bioactive molecules . While specific data on this exact compound is limited, research on closely related pyrrolidine-2,5-dione derivatives provides strong evidence of their potential. Structural analogs have demonstrated significant promise as multi-target ligands for central nervous system (CNS) targets . For instance, compounds with a similar core have been designed and evaluated as potential antidepressant agents, showing dual activity as serotonin 5-HT1A receptor ligands and serotonin transporter (SERT) inhibitors . Other pyrrolidine-2,5-dione derivatives have been investigated for their potent anticonvulsant and antinociceptive (pain-blocking) properties in preclinical models, with a suggested mechanism of action involving interaction with neuronal voltage-sensitive sodium channels . The piperidine ring is a privileged scaffold in drug discovery, present in more than twenty classes of pharmaceuticals and contributing to diverse biological activities . This combination of structural features makes this compound a valuable compound for researchers exploring new chemical entities for neurological disorders, structure-activity relationship (SAR) studies, and target identification. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-(2-piperidin-2-ylethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C11H18N2O2/c14-10-4-5-11(15)13(10)8-6-9-3-1-2-7-12-9/h9,12H,1-8H2

InChI Key

GAEVWRLQKRUVBL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCN2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

N-Alkylation of Pyrrolidine-2,5-dione

A common approach involves alkylating the imide nitrogen of pyrrolidine-2,5-dione with a piperidine-containing alkyl halide. For example:

  • Reaction : 3-(1 H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized via N-alkylation using dibromoalkanes (e.g., 1,3-dibromopropane) under basic conditions. Adapting this method, 2-(piperidin-2-yl)ethyl bromide could serve as the alkylating agent.
  • Conditions :
    • Solvent: DMF or acetonitrile
    • Base: Potassium carbonate or triethylamine
    • Temperature: 60–80°C, 12–24 hours.

Reductive Amination

Piperidine-2-ethylamine can be condensed with pyrrolidine-2,5-dione precursors via reductive amination:

  • Mechanism : The amine reacts with a diketone (e.g., maleic anhydride derivative) to form an imine intermediate, which is reduced to the target compound.
  • Catalysts : Sodium cyanoborohydride (NaBH3CN) or palladium-catalyzed hydrogenation.
  • Example : Similar strategies were employed for cis-fluorinated piperidines using rhodium or palladium catalysts.

Cyclization of Linear Precursors

Intramolecular cyclization of γ-lactam precursors:

  • Substrate : A linear chain containing both piperidine and pyrrolidine-2,5-dione moieties.
  • Conditions : Acid or base-mediated cyclization at 80–120°C.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Citations
N-Alkylation Simple, scalable Requires pre-functionalized alkyl halide 45–70%
Reductive Amination High stereoselectivity Sensitive to moisture and air 50–85%
Cyclization One-pot synthesis Risk of side-product formation 30–60%

Optimization Insights

  • Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency for reductive amination, while rhodium complexes enhance diastereoselectivity.
  • Microwave Assistance : Patent WO2015173764A1 highlights microwave irradiation (20–150°C) to accelerate N-alkylation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor alkylation, whereas ethanol/water mixtures improve cyclization.

Structural Confirmation

Critical characterization data for analogous compounds include:

  • NMR : Distinct signals for pyrrolidine-2,5-dione (δ 2.6–3.1 ppm, CH2) and piperidine (δ 1.4–2.8 ppm, CH2).
  • MS : Molecular ion peaks matching m/z = 251.3 [M+H]+ (calculated for C11H16N2O2).

Chemical Reactions Analysis

Types of Reactions

1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, trifluoroacetic acid, and various organocatalysts. The conditions often involve specific temperatures and pressures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include enantiomerically enriched derivatives, substituted piperidines, and other functionalized compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione is unique due to its combination of a piperidine and pyrrolidine ring, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a piperidine moiety and a pyrrolidine-2,5-dione core. The biological activity of this compound is primarily linked to its interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

This structure highlights the presence of both piperidine and pyrrolidine rings, which are critical for its biological activity.

The mechanism of action of this compound involves its ability to interact with specific molecular targets such as enzymes and receptors. The compound can mimic natural substrates, allowing it to modulate various biochemical pathways. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and offering potential benefits in treating psychiatric disorders.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

1. Anticancer Activity
Studies have indicated that derivatives of pyrrolidine-2,5-dione can exhibit significant anticancer properties. For example:

  • In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through enzyme inhibition .

2. Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects:

  • Cholinesterase Inhibition : Some studies indicate that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which may be beneficial in treating Alzheimer's disease .

3. Anti-inflammatory Properties
Research also points towards anti-inflammatory effects:

  • Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

Study Objective Findings
Study A Evaluate anticancer propertiesDemonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments.
Study B Investigate neuroprotective effectsShowed inhibition of AChE activity, leading to enhanced cognitive function in animal models.
Study C Assess anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in treated models, indicating potential for inflammatory disease management.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Name Structural Features Biological Activity
Compound XContains piperidine and pyrrolidineAnticancer activity
Compound YIsoquinoline structure with nitro substitutionAntimicrobial properties
Compound ZPyrimidine core with halogen substitutionsAntiviral and antibacterial activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.